1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C10H12ClF3N2O3S. It is known for its unique structure, which includes a pyrazole ring substituted with a propyl group, a trifluoropropoxy group, and a sulfonyl chloride group.
Preparation Methods
The synthesis of 1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound.
Introduction of the propyl group: This step involves the alkylation of the pyrazole ring with a propyl halide.
Attachment of the trifluoropropoxy group: This can be done through nucleophilic substitution reactions using a trifluoropropyl halide.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques to scale up the synthesis.
Chemical Reactions Analysis
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Substitution reactions: The sulfonyl chloride group is highly reactive and can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the propyl group, leading to the formation of various oxidized or reduced derivatives.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl chloride derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This can lead to the inhibition of enzyme activity or the modification of protein function, which may underlie its biological effects. The trifluoropropoxy group may also contribute to its activity by enhancing its lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl chloride group, which may alter its reactivity and biological activity.
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonic acid: This compound has a sulfonic acid group, which is less reactive than the sulfonyl chloride group but may have different solubility and stability properties.
1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonate ester: This compound has a sulfonate ester group, which may have different chemical and biological properties compared to the sulfonyl chloride group.
Properties
IUPAC Name |
1-propyl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O3S/c1-2-4-16-6-9(20(11,17)18)8(15-16)7-19-5-3-10(12,13)14/h6H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPUCQFJITVWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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